molecular formula C13H16N2O B2555102 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine CAS No. 412356-27-5

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine

Cat. No.: B2555102
CAS No.: 412356-27-5
M. Wt: 216.284
InChI Key: CPGQDMOBVHCUST-MGCOHNPYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine is a compound that features a benzoxazole ring attached to a cyclohexane ring with an amine group

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine has several scientific research applications:

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, it could be studied for its potential use as a pharmaceutical compound, given that other oxazole-containing compounds have shown biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine typically involves the reaction of 2-aminophenol with cyclohexanone under specific conditions. One common method includes the use of a nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding the desired product with a high yield of 79-89% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antifungal activity similar to that of standard drugs like voriconazole .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine
  • 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride

Uniqueness

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine is unique due to its specific structural arrangement, which combines the properties of benzoxazole and cyclohexane rings with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQDMOBVHCUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412356-27-5
Record name rac-(1r,4r)-4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine
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